
1-(3-chloropropyl)pyrrolidine Hydrochloride
Overview
Description
1-(3-Chloropropyl)pyrrolidine Hydrochloride is an organic compound with the molecular formula C7H15Cl2N. It is a white crystalline powder that is soluble in water and alcohol solvents. This compound is used in various fields, including organic synthesis and pharmaceutical research .
Preparation Methods
1-(3-Chloropropyl)pyrrolidine Hydrochloride can be synthesized through several methods:
Reaction of Pyrrolidine with 3-Chloropropanol: This method involves the reaction of pyrrolidine with 3-chloropropanol in the presence of a suitable catalyst.
Reaction of Pyrrolidine with Hydrochloric Acid and 3-Chloropropanol: In this method, pyrrolidine reacts with hydrochloric acid, followed by the addition of 3-chloropropanol to form the desired product.
Chemical Reactions Analysis
1-(3-Chloropropyl)pyrrolidine Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include thionyl chloride, toluene, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
1-(3-Chloropropyl)pyrrolidine Hydrochloride is utilized across several domains:
Organic Synthesis
This compound serves as a reagent in the synthesis of various organic compounds. It can participate in nucleophilic substitution reactions, oxidation, and reduction processes, making it valuable for creating complex chemical structures.
Pharmaceutical Research
The compound plays a crucial role in drug development, particularly for medications targeting neurological disorders. Its ability to interact with neurotransmitter systems positions it as a candidate for therapeutic applications.
Chemical Biology
In chemical biology, this compound is used to investigate molecular interactions and mechanisms. Its reactivity allows researchers to explore its potential as a scaffold for developing new therapeutic agents.
Neurochemistry
Research indicates that this compound interacts with serotonin receptors (5-HT1A and 5-HT7), suggesting applications in treating mood and anxiety disorders. Additionally, it may enhance GABAergic transmission, which is essential for its anticonvulsant effects.
Case Studies and Research Findings
Several studies have explored the efficacy of this compound:
Anticonvulsant Activity
Research conducted by Obniska et al. demonstrated significant anticonvulsant activity in mouse models using this compound at doses ranging from 30 mg/kg to 100 mg/kg. The study highlighted its potential for controlling seizures effectively.
Interaction with Neurotransmitter Systems
Cox et al. investigated the alkylation reactions involving this compound, providing insights into its reactivity and potential as a scaffold for developing drugs targeting neurotransmitter systems.
Summary of Findings
This compound exhibits promising applications in diverse fields such as organic synthesis, pharmaceutical development, and neurochemistry. Its interactions with neurotransmitter systems indicate potential therapeutic effects, particularly in treating neurological disorders and mood-related conditions.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)pyrrolidine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Chloropropyl)pyrrolidine Hydrochloride can be compared with other similar compounds, such as:
1-(3-Chloropropyl)pyrrolidine: This compound is similar but lacks the hydrochloride group.
N-(3-Chloropropyl)pyrrolidine: Another similar compound with slight structural differences.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs .
Biological Activity
1-(3-Chloropropyl)pyrrolidine Hydrochloride, a compound with the chemical formula C7H15Cl2N, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews its biological properties, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C7H15ClN
- Molecular Weight : 161.66 g/mol
- CAS Number : 57616-69-0
Biological Activities
This compound exhibits various biological activities, including effects on neurotransmitter systems and potential anticonvulsant properties. Below are key findings from the literature:
Anticonvulsant Activity
Research indicates that derivatives of pyrrolidine compounds, including this compound, have been tested for anticonvulsant properties. A study evaluated several pyrrolidine derivatives in mouse models using the maximal electroshock (MES) test and pentylenetetrazole (PTZ) test. The results demonstrated significant anticonvulsant activity at doses ranging from 30 mg/kg to 100 mg/kg, suggesting that this compound may be effective in controlling seizures .
Interaction with Serotonin Receptors
The compound has also been studied for its affinity towards serotonin receptors, particularly the 5-HT1A and 5-HT7 receptors. These receptors are crucial in modulating mood and anxiety disorders. The interaction of this compound with these receptors could imply potential applications in treating psychiatric conditions .
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems:
- GABAergic System : The compound may enhance GABAergic transmission, which is essential for its anticonvulsant effects.
- Serotonergic Modulation : By acting on serotonin receptors, it may influence mood regulation and anxiety levels.
Study on Anticonvulsant Properties
In a series of experiments conducted by Obniska et al., several pyrrolidine derivatives were synthesized and tested for their anticonvulsant properties. Among them, this compound demonstrated notable efficacy in reducing seizure frequency in animal models . The study provided detailed pharmacokinetic data and highlighted the compound's safety profile.
Research on Neurotransmitter Interaction
Cox et al. investigated the alkylation reactions involving 1-(3-chloropropyl)pyrrolidine, providing insights into its reactivity and potential as a scaffold for developing new therapeutic agents targeting neurotransmitter systems . This research underscores the importance of structural modifications in enhancing biological activity.
Summary of Findings
Properties
IUPAC Name |
1-(3-chloropropyl)pyrrolidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClN.ClH/c8-4-3-7-9-5-1-2-6-9;/h1-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPCYQIIQHSPKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468748 | |
Record name | 1-(3-chloropropyl)pyrrolidine Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57616-69-0 | |
Record name | 1-(3-chloropropyl)pyrrolidine Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-chloropropyl)pyrrolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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